1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine
Overview
Description
1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and aldehydes or ketones.
Coupling of the Pyrimidine and Piperidine Rings: The final step involves coupling the pyrimidine and piperidine rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its enhanced metabolic stability and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group often enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- 1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-3-amine
- 1-(6-(Trifluoromethyl)pyridin-3-yl)piperidin-3-amine
- 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine
Uniqueness: 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-3-amine is unique due to the specific positioning of the trifluoromethyl group and the combination of the pyrimidine and piperidine rings. This unique structure often results in distinct biological activities and enhanced stability compared to similar compounds.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-4-9(16-6-15-8)17-3-1-2-7(14)5-17/h4,6-7H,1-3,5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCFEKNNJLKQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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